N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its unique structure, which combines a triazine ring with a tetrahydrobenzo[d]isoxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine and methoxyamine under controlled conditions. This step requires careful temperature control and the use of solvents like dichloromethane.
Attachment of the Tetrahydrobenzo[d]isoxazole Moiety: The tetrahydrobenzo[d]isoxazole moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the triazine intermediate with a suitable benzo[d]isoxazole derivative.
Final Coupling: The final step involves coupling the triazine intermediate with the benzo[d]isoxazole derivative to form the desired compound. This step may require catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where various nucleophiles can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with specific cellular pathways makes it a target for drug development .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with cellular targets such as enzymes and receptors. The triazine ring can bind to DNA gyrase, inhibiting bacterial DNA replication . In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A simpler triazine derivative used in various chemical syntheses.
Morpholino-1,3,5-triazine: Similar in structure but lacks the benzo[d]isoxazole moiety.
Benzo[d]isoxazole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is unique due to its combined triazine and benzo[d]isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-25-17-20-13(19-16(21-17)23-6-8-26-9-7-23)10-18-15(24)14-11-4-2-3-5-12(11)27-22-14/h2-10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZYSYYLFJJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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